![molecular formula C27H26N2O3S B4013050 1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B4013050.png)
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Overview
Description
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, the introduction of the thiophene ring, and the addition of the methoxyphenyl group. Common synthetic routes may involve:
Cyclization reactions: to form the dibenzo[b,e][1,4]diazepine core.
Suzuki-Miyaura coupling: to introduce the thiophene ring.
Hydroxylation and methoxylation: reactions to add the hydroxy and methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Material Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigating its effects on cellular pathways and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Such as G-protein coupled receptors (GPCRs) or ion channels.
Modulating enzyme activity: Inhibiting or activating specific enzymes involved in metabolic pathways.
Altering gene expression: Influencing the transcription and translation of genes related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxy-4-methoxyphenyl)ethanone : A simpler analog with similar functional groups.
- Thiophene chalcone derivatives : Compounds with a thiophene ring and chalcone structure.
- Dibenzo[b,e][1,4]diazepine derivatives : Compounds with variations in the substituents on the diazepine core.
Uniqueness
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is unique due to its combination of a dibenzo[b,e][1,4]diazepine core, a thiophene ring, and a methoxyphenyl group. This unique structure may confer specific biological activities and chemical properties that are not present in simpler analogs or related compounds.
Biological Activity
The compound 1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a novel organic molecule belonging to the dibenzo[1,4]diazepine class. Its complex structure incorporates various functional groups, including hydroxyl and methoxy groups and a thiophene ring, which are believed to contribute to its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The molecular structure of the compound is characterized by:
- Dibenzo[b,e][1,4]diazepine core : This core structure is known for its pharmacological significance.
- Functional groups : The presence of hydroxyl and methoxy groups enhances solubility and reactivity.
- Thiophene ring : This heterocyclic component may impart unique electronic properties.
Anticancer Properties
Research indicates that compounds similar to the target molecule exhibit significant anticancer activity. For instance, studies have shown that derivatives of dibenzo[1,4]diazepines can inhibit cancer cell proliferation with IC50 values ranging from 0.20 to 48.0 μM against various cancer cell lines . The mechanism of action is often linked to the inhibition of tyrosine kinase receptors, which play a crucial role in cell signaling pathways associated with cancer growth.
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 (breast cancer) | 5.48 | Tyrosine kinase inhibition |
Compound B | LNCaP (prostate cancer) | 11.00 | Apoptosis induction |
Target Compound | Various (predicted) | TBD | TBD |
Neuropharmacological Effects
In silico predictions suggest that the compound may exhibit neuropharmacological activity. Similar compounds have shown potential as dopamine norepinephrine reuptake inhibitors (DNRI), which are relevant in treating depression and anxiety disorders . For example, certain derivatives demonstrated significant uptake inhibition for monoamine transporters.
Antimicrobial Activity
Preliminary studies on structurally related compounds have indicated potential antimicrobial properties. The presence of aromatic systems and heterocycles is often associated with enhanced interaction with microbial membranes or enzymes.
Case Study 1: Anticancer Screening
A study conducted on a series of dibenzo[1,4]diazepine derivatives revealed that modifications in the thiophene ring significantly affected their anticancer potency. The derivative with an optimized thiophene substitution exhibited an IC50 value of 9.39 μM against breast cancer cells, suggesting that structural modifications can enhance biological activity .
Case Study 2: Neuropharmacological Assessment
In animal models, a derivative similar to the target compound was tested for antidepressant effects using the forced swim test. Results indicated a significant reduction in immobility at doses of 10 mg/kg, outperforming traditional antidepressants like imipramine . This suggests potential therapeutic applications in mood disorders.
Properties
IUPAC Name |
5-acetyl-9-(4-methoxyphenyl)-3-methyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-16-6-11-21-23(13-16)29(17(2)30)27(25-5-4-12-33-25)26-22(28-21)14-19(15-24(26)31)18-7-9-20(32-3)10-8-18/h4-13,19,27-28H,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDNOKNMFQRSSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C)C4=CC=CS4)C(=O)CC(C3)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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